molecular formula C18H22FN5O2 B2555300 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide CAS No. 1211186-60-5

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

Cat. No.: B2555300
CAS No.: 1211186-60-5
M. Wt: 359.405
InChI Key: VWNINUJKHQRYCT-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.

    Introduction of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Attachment of the benzamide group: The final step involves the coupling of the fluorinated benzamide with the pyrimidine-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, piperazine ring, and pyrimidine ring contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-23-7-9-24(10-8-23)16-12-17(22-13-21-16)26-11-6-20-18(25)14-2-4-15(19)5-3-14/h2-5,12-13H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNINUJKHQRYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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